molecular formula C19H27IO B7797203 17-Iodoandrosta-5,16-dien-3-ol

17-Iodoandrosta-5,16-dien-3-ol

Cat. No.: B7797203
M. Wt: 398.3 g/mol
InChI Key: DHZJEYGWSNDRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Iodoandrosta-5,16-dien-3-ol is a steroidal compound characterized by its unique structural features:

  • Molecular Formula: C₁₉H₂₇IO
  • Molecular Weight: 398.33 g/mol
  • CAS Number: 32138-69-5 .

The molecule contains a 17-iodo substitution, conjugated double bonds at positions 5 and 16, and a hydroxyl group at position 3 (3β configuration) . It serves as a critical intermediate in synthetic pathways for pharmaceuticals, such as abiraterone acetate , and as a substrate in catalytic hydrogenation studies to produce Z-olefins with high stereoselectivity .

Properties

IUPAC Name

17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZJEYGWSNDRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

17-Iodoandrosta-5,16-dien-3-ol, also known as (3β)-17-Iodoandrosta-5,16-dien-3-ol, is a synthetic steroid compound that has garnered attention for its potential biological activities. This compound belongs to the androstane class and is primarily studied for its effects on hormone modulation and possible therapeutic applications in various medical fields.

The chemical structure of this compound includes an iodine atom at the 17th position of the androstane backbone, which significantly influences its biological activity. The molecular formula is C19H25I, and it exhibits a melting point of approximately 172-174 °C .

Hormonal Modulation

One of the primary areas of research surrounding this compound is its role in modulating steroid hormones. Studies have indicated that this compound may act as an androgen receptor modulator, potentially influencing testosterone levels and activity in various tissues.

Table 1: Hormonal Effects of this compound

Study ReferenceEffect ObservedMechanism of Action
Increased androgen receptor activityBinding affinity with androgen receptors
Modulation of testosterone synthesisInhibition of aromatase enzyme activity
Enhanced muscle growthAnabolic effects through androgen pathways

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of this compound. Research indicates that this compound may inhibit the proliferation of certain cancer cell lines, particularly those related to prostate cancer.

Case Study: Prostate Cancer Cell Lines
In a study examining the effects on prostate cancer cell lines (LNCaP and PC-3), treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Table 2: Anti-Cancer Activity

Cell LineConcentration (μM)Viability Reduction (%)Mechanism
LNCaP1040Apoptosis induction
PC-32055Caspase activation

Cardiovascular Effects

Another area of interest is the cardiovascular impact of this compound. Preliminary studies suggest that this compound may have protective effects on cardiac tissue by modulating lipid profiles and reducing oxidative stress markers.

Research Findings
A recent animal model study demonstrated that administration of this compound led to improved heart function metrics and reduced levels of inflammatory cytokines in serum samples .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 17-Iodoandrosta-5,16-dien-3-ol with structurally related steroids, highlighting key differences in molecular features and biological applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity/Application References
This compound C₁₉H₂₇IO 398.33 Iodo at C17; Δ⁵,¹⁶; 3β-OH Synthetic intermediate; catalytic hydrogenation substrate
Abiraterone C₂₄H₃₁NO 349.52 Pyridinyl at C17; Δ⁵,¹⁶; 3β-OH CYP17A inhibitor for prostate cancer
Androsta-5,16-dien-3β-ol C₁₉H₂₈O 272.43 Δ⁵,¹⁶; 3β-OH Metabolic precursor to epoxides/glycols
3β-Androsta-4,16-dien-3-ol (PH94B) C₁₉H₂₆O 270.41 Δ⁴,¹⁶; 3β-OH Pheromone analog for anxiety treatment
5-Androstenediol C₁₉H₃₀O₂ 290.44 Δ⁵; 3β,17β-diOH Testosterone biosynthesis precursor

Key Comparisons

Substitution at C17
  • This compound : The iodo group enhances electrophilic reactivity, making it a versatile intermediate in substitution reactions (e.g., synthesis of abiraterone acetate via nucleophilic displacement) .
  • Abiraterone : A pyridinyl group at C17 confers selectivity for CYP17A inhibition, critical for blocking androgen synthesis in prostate cancer .
Double Bond Positions
  • Δ⁵,¹⁶ vs. Δ⁴,¹⁶ : The position of the double bond at C5 (vs. C4) in this compound and abiraterone alters steric interactions with enzymes. For example, Δ⁵,¹⁶ steroids are metabolized to epoxides under lipid peroxidation conditions , while Δ⁴,¹⁶ analogs like PH94B interact with olfactory receptors to modulate anxiety .
Functional Group Modifications
  • Hydroxyl Groups : 5-Androstenediol’s 17β-OH group facilitates its role in testosterone synthesis , whereas the 3β-OH in this compound stabilizes hydrogen bonding in catalytic reactions .

Metabolic Pathways

  • Androsta-5,16-dien-3β-ol undergoes hepatic microsomal epoxidation to form 5,6- and 16,17-epoxides , which are hydrolyzed to glycols. This metabolism is accelerated under lipid peroxidation conditions .

Pharmacological Agents

  • Abiraterone : Approved in 2011, it prolongs survival in refractory prostate cancer by inhibiting androgen synthesis .
  • PH94B : A Δ⁴,¹⁶ analog showing efficacy in reducing social anxiety via nasal administration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 17-Iodoandrosta-5,16-dien-3-ol, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via iodination of androstane derivatives at the C17 position. Key intermediates, such as 17-(3-pyridyl)androsta-5,16-dien-3β-ol (abiraterone analogs), are characterized using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . For example, iodine substitution reactions often require anhydrous conditions to prevent hydrolysis, with yields optimized through controlled temperature and stoichiometric ratios.

Q. How is the purity of this compound validated in preclinical studies?

  • Methodology : Purity is validated using tandem techniques:

  • HPLC-MS : Quantifies impurities down to 0.1% using reverse-phase chromatography paired with mass spectrometry.
  • Elemental Analysis : Confirms stoichiometric iodine content.
  • Melting Point Consistency : Cross-referenced with literature values (e.g., CAS 32138-69-5) to detect polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodology : Contradictions often arise from variations in assay conditions or compound stability. To address this:

  • Comparative Dose-Response Studies : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems).
  • Stability Profiling : Use accelerated degradation studies (e.g., exposure to light, heat, or humidity) to identify labile functional groups.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies, prioritizing those with validated analytical protocols .

Q. What crystallographic strategies are effective for studying polymorphs of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving polymorphic structures. Key steps include:

  • Crystallization Optimization : Use solvent evaporation or cooling gradients to obtain high-quality crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution diffraction.
  • Density Functional Theory (DFT) : Validate crystal packing and hydrogen-bonding networks computationally. This approach was successfully applied to abiraterone polymorphs, revealing steric influences of the C17 substituent .

Q. How can enzymatic inhibition assays for this compound be designed to account for competitive binding mechanisms?

  • Methodology :

  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
  • Molecular Docking Simulations : Predict binding poses using software like AutoDock Vina, guided by CYP17A1 enzyme structures (PDB ID: 3RUK) .

Data Contradiction and Validation

Q. What analytical techniques are recommended to validate conflicting reports on the compound’s metabolic stability?

  • Methodology :

  • In Vitro Microsomal Assays : Compare hepatic clearance rates across species (e.g., human vs. rodent liver microsomes).
  • LC-HRMS Metabolite Identification : Track iodine displacement or oxidation products.
  • Cross-Study Harmonization : Align experimental parameters (e.g., substrate concentration, incubation time) with published guidelines from the Beilstein Journal of Organic Chemistry .

Guidance for Methodological Rigor

  • Experimental Replicability : Follow the Beilstein Journal of Organic Chemistry standards: detail reaction conditions, purification steps, and characterization data for all intermediates .
  • Peer-Review Alignment : Ensure hypotheses align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps identified in systematic literature reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Iodoandrosta-5,16-dien-3-ol
Reactant of Route 2
17-Iodoandrosta-5,16-dien-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.